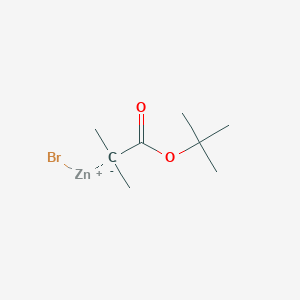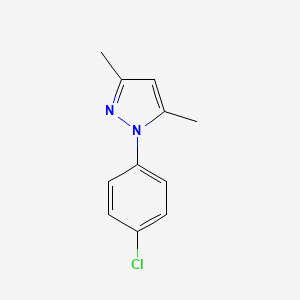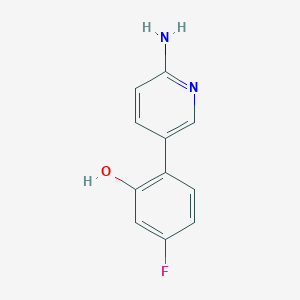![molecular formula C12H12N2O B6330009 [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% CAS No. 1314988-18-5](/img/structure/B6330009.png)
[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% (4-APM-95) is a synthetic compound that has been widely used in scientific research. It is an organic compound that is composed of a phenyl group and an aminopyridine moiety. It is a colorless solid with a melting point of 218-219°C and a boiling point of 277-278°C. 4-APM-95 has been used in a variety of scientific research applications, including as a biological probe, for drug discovery, and for enzymatic studies.
Scientific Research Applications
[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% has been used in a variety of scientific research applications. It has been used as a biological probe to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used in drug discovery to identify novel drug candidates. Additionally, [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% has been used in enzymatic studies to investigate the structure and function of enzymes.
Mechanism of Action
The mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is not well understood. However, it is believed that the compound binds to a specific target molecule and modulates its activity. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% are not well understood. However, in vitro studies have shown that [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% can modulate the activity of proteins, enzymes, and other biological molecules. Additionally, in vivo studies have shown that [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% can affect the levels of certain hormones and neurotransmitters in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% in lab experiments is its ability to modulate the activity of proteins, enzymes, and other biological molecules. Additionally, [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is relatively easy to synthesize and is relatively inexpensive. However, the exact mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is still not well understood and the compound may have some toxic effects.
Future Directions
There are several potential future directions for [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% research. First, further research is needed to better understand the exact mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%. Second, more research is needed to identify the potential toxic effects of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%. Third, additional research is needed to identify new applications for [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%, such as in drug discovery or in the development of new therapeutic agents. Finally, additional research is needed to optimize the synthesis of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%.
Synthesis Methods
[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is synthesized by a two-step reaction. The first step involves the reaction of 4-aminopyridine with phenylmagnesium bromide in the presence of a base such as potassium carbonate. This reaction produces 4-(6-aminopyridin-3-yl)phenyl]methanol, 95% ([4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%). The second step involves the reaction of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a compound with the desired structure.
properties
IUPAC Name |
[4-(6-aminopyridin-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRXTKLRHYNYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Aminopyridin-3-yl)phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)






![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)




